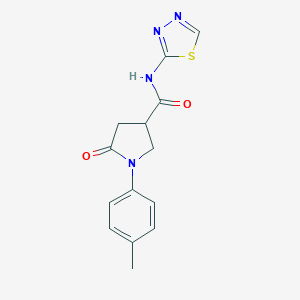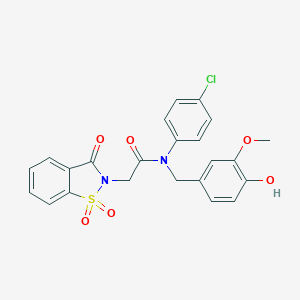![molecular formula C24H17N3O5S B278739 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(2-furylmethyl)amino]phenyl nicotinate](/img/structure/B278739.png)
4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(2-furylmethyl)amino]phenyl nicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(2-furylmethyl)amino]phenyl nicotinate is a chemical compound that has gained significant attention in scientific research. It is a heterocyclic compound that is used in various fields of study, including medicinal chemistry, biochemistry, and pharmacology. This compound has shown promising results in several studies, making it a potential candidate for future research.
Mécanisme D'action
The mechanism of action of 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(2-furylmethyl)amino]phenyl nicotinate is not fully understood. However, studies have shown that this compound can interact with various cellular pathways, including the MAPK/ERK pathway, the NF-κB pathway, and the PI3K/Akt pathway. These interactions can lead to the inhibition of cell growth and the induction of apoptosis.
Biochemical and Physiological Effects:
4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(2-furylmethyl)amino]phenyl nicotinate has several biochemical and physiological effects. It can inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. Additionally, this compound has been found to have antioxidant properties and can protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(2-furylmethyl)amino]phenyl nicotinate in lab experiments include its potential therapeutic applications and its ability to interact with various cellular pathways. However, the limitations of using this compound include its limited solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for research on 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(2-furylmethyl)amino]phenyl nicotinate. These include exploring its potential as a therapeutic agent for cancer, inflammation, and neurological disorders. Additionally, further research is needed to understand the mechanism of action of this compound and to develop more efficient synthesis methods. Finally, more studies are needed to evaluate the safety and toxicity of this compound.
Méthodes De Synthèse
The synthesis of 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(2-furylmethyl)amino]phenyl nicotinate involves several steps. The first step is the synthesis of 2-furylmethylamine and 1,2-benzisothiazol-3(2H)-one. The second step involves the condensation of these two compounds to form 1-(2-furylmethyl)-3-(1,2-benzisothiazol-3(2H)-yl)urea. The final step is the reaction of this compound with nicotinic acid to form 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(2-furylmethyl)amino]phenyl nicotinate.
Applications De Recherche Scientifique
4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(2-furylmethyl)amino]phenyl nicotinate has been used in various scientific studies. It has shown potential in the treatment of cancer, inflammation, and neurological disorders. In cancer research, this compound has been found to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has shown that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological research, this compound has been found to have neuroprotective effects and can improve cognitive function.
Propriétés
Nom du produit |
4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(2-furylmethyl)amino]phenyl nicotinate |
|---|---|
Formule moléculaire |
C24H17N3O5S |
Poids moléculaire |
459.5 g/mol |
Nom IUPAC |
[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-(furan-2-ylmethyl)amino]phenyl] pyridine-3-carboxylate |
InChI |
InChI=1S/C24H17N3O5S/c28-24(17-5-3-13-25-15-17)32-19-11-9-18(10-12-19)27(16-20-6-4-14-31-20)23-21-7-1-2-8-22(21)33(29,30)26-23/h1-15H,16H2 |
Clé InChI |
GKBXDWMAJJRJIE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)N(CC3=CC=CO3)C4=CC=C(C=C4)OC(=O)C5=CN=CC=C5 |
SMILES canonique |
C1=CC=C2C(=C1)C(=NS2(=O)=O)N(CC3=CC=CO3)C4=CC=C(C=C4)OC(=O)C5=CN=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-benzothiazol-3-amine 1,1-dioxide](/img/structure/B278661.png)
![N-[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B278665.png)




![4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2-thiophenecarboxylate](/img/structure/B278676.png)
![2-[4-Chloro(1,1-dioxido-1,2-benzisothiazol-3-yl)anilino]ethyl 2-thiophenecarboxylate](/img/structure/B278678.png)
![2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl thiophene-2-carboxylate](/img/structure/B278680.png)
![4-(dimethylsulfamoyl)-N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]benzamide](/img/structure/B278683.png)
![2-(4-Oxo-4H-quinazolin-3-yl)-N-(5-propyl-[1,3,4]thiadiazol-2-yl)-acetamide](/img/structure/B278685.png)

![4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(2-thienylmethyl)amino]phenyl 2-furoate](/img/structure/B278688.png)
![ethyl 4,5-dimethyl-2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B278693.png)